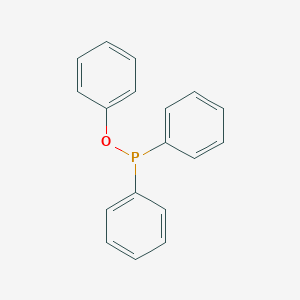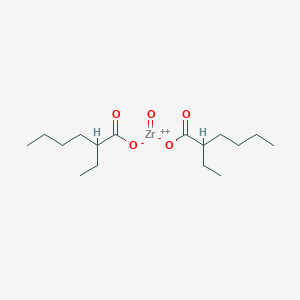![molecular formula C18H26N4O B080939 1-[2-[(1-Benzyl-3-methyl-1H-pyrazol-5-yl)oxy]ethyl]-4-methylpiperazine CAS No. 15090-12-7](/img/structure/B80939.png)
1-[2-[(1-Benzyl-3-methyl-1H-pyrazol-5-yl)oxy]ethyl]-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-[(1-Benzyl-3-methyl-1H-pyrazol-5-yl)oxy]ethyl]-4-methylpiperazine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- typically involves the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound. The reaction is often carried out under acidic or basic conditions, depending on the desired regioselectivity and yield. For instance, the use of acetic acid as a catalyst can facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds such as hydrazones and α-bromo ketones. These intermediates are then subjected to cyclization reactions under controlled conditions to yield the final product .
Chemical Reactions Analysis
Types of Reactions
1-[2-[(1-Benzyl-3-methyl-1H-pyrazol-5-yl)oxy]ethyl]-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole alcohols .
Scientific Research Applications
Chemistry
In chemistry, pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
Biologically, this compound has shown potential as an inhibitor of various enzymes and receptors. It is being studied for its ability to modulate biological pathways, making it a candidate for therapeutic applications .
Medicine
In medicine, pyrazole derivatives are explored for their anti-inflammatory, analgesic, and anticancer properties. This particular compound is being investigated for its potential to treat diseases such as cancer and neurodegenerative disorders .
Industry
Industrially, pyrazole compounds are used in the production of agrochemicals, dyes, and polymers. Their stability and reactivity make them valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to alter signal transduction pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzylpyrazole-4-boronic acid pinacol ester
- 1-Boc-pyrazole-4-boronic acid pinacol ester
- Tolfenpyrad
Uniqueness
Compared to similar compounds, pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)- stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperazinyl group enhances its solubility and bioavailability, making it a promising candidate for drug development .
Properties
CAS No. |
15090-12-7 |
|---|---|
Molecular Formula |
C18H26N4O |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1-[2-(2-benzyl-5-methylpyrazol-3-yl)oxyethyl]-4-methylpiperazine |
InChI |
InChI=1S/C18H26N4O/c1-16-14-18(22(19-16)15-17-6-4-3-5-7-17)23-13-12-21-10-8-20(2)9-11-21/h3-7,14H,8-13,15H2,1-2H3 |
InChI Key |
OLJGURHAYUAIJM-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)OCCN2CCN(CC2)C)CC3=CC=CC=C3 |
Canonical SMILES |
CC1=NN(C(=C1)OCCN2CCN(CC2)C)CC3=CC=CC=C3 |
Key on ui other cas no. |
15090-12-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1-(Trimethylsilyl)-1H-benzo[d]imidazole](/img/structure/B80881.png)

